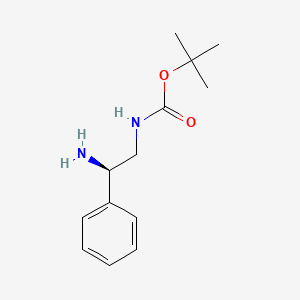

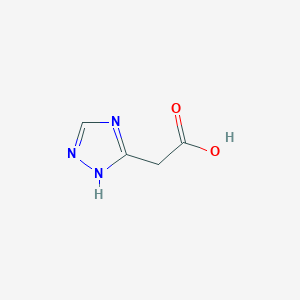

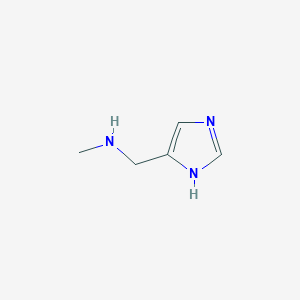

2-(1H-1,2,4-triazol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of “2-(1H-1,2,4-triazol-5-yl)acetic acid”

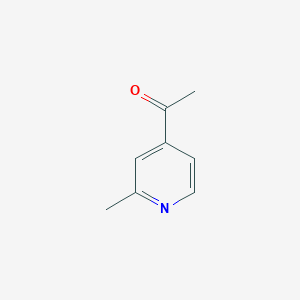

The compound 2-(1H-1,2,4-triazol-5-yl)acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is a core structure in many pharmaceuticals. The acetic acid moiety attached to the triazole ring suggests potential for further chemical modifications and bioactivity .

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 2-(1H-1,2,4-triazol-5-yl)acetic acid, can be achieved through various methods. A novel, metal-free process for synthesizing triazole derivatives under continuous-flow conditions has been reported, which is efficient, selective, and environmentally benign . Another approach involves an acetic acid-promoted synthesis of triazole derivatives from primary amines and 1,3-dicarbonyl compounds under metal-free conditions . Additionally, the Willgerodt-Kindler reaction has been used for the synthesis of fully substituted triazole acetic acids, providing a convenient method for obtaining these compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using X-ray crystallography and quantum chemical calculations. For instance, the charge density and molecular dynamics of a biologically active molecule similar to 2-(1H-1,2,4-triazol-5-yl)acetic acid have been studied, revealing the importance of hydrogen bonding and charge separation in the solid state . Computational studies, such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock, can also provide insights into the molecular structure, electronic properties, and reactivity of triazole derivatives .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, forming coordination complexes with different metals. For example, 2-(1H-1,2,4-triazol-1-yl)acetic acid reacts with metal salts to form coordination complexes with diverse structures and topologies, which can influence their photoluminescent properties . These reactions demonstrate the versatility of triazole derivatives in forming metal-organic frameworks and other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. Studies have been conducted to investigate the physical-chemical properties of various triazole acetic acid salts and esters, including their melting points, elemental composition, spectroscopic characteristics, and chromatographic profiles . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Toxicity Evaluation : Research on derivatives of 1,2,4-triazole, including 2-(1H-1,2,4-triazol-5-yl)acetic acid, highlighted their potential in showing various biological activities such as analgesic, neuroleptic, and anti-inflammatory effects. A study synthesized esters of this compound, exploring their physical, chemical, and acute toxicity properties, finding them to be low-toxic or practically non-toxic (Salionov, 2015).

- Efficient and Sustainable Synthesis : A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed. This method is environmentally friendly, highly selective, and offers higher yields compared to earlier methods (Tortoioli et al., 2020).

Biological Activity and Applications

- Antimicrobial Activity : A study explored the antimicrobial activity of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazole-5-yl)thio) acetic acid salts, finding them effective against strains like E. Coli and Salmonella typhymurium (Shcherbyna et al., 2016).

Physical and Chemical Analysis

- Mass Spectrometric Fragmentation Study : An investigation into the mass spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl) -4H-1,2,4-triazoles-3-ilthio) acetate, a related compound, provided insights into the physical and chemical characteristics vital for pharmaceutical applications (Salionov et al., 2015).

Analgesic Properties

- Analgesic Activity Study : A research work investigated the analgesic activity of derivatives of 1,2,4-triazole, including those similar to 2-(1H-1,2,4-triazol-5-yl)acetic acid. Some compounds showed significant analgesic effects, indicating their potential in pain management applications (Danilchenko, 2018).

Crystal Structure Analysis

- Silver(I) Complex Study : The crystal structure of a silver(I) complex with 2-(1H-1,2,4-triazol-1-yl) acetic acid was characterized, demonstrating its solid-state fluorescent properties and thermal behavior, useful for advanced material science applications (Xie et al., 2009).

Direcciones Futuras

The future directions for “2-(1H-1,2,4-triazol-5-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by triazole derivatives, there is potential for the development of more selective and potent molecules for various therapeutic applications .

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSAFNJURLEMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid | |

CAS RN |

155049-60-8 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)